1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a dithiolane ring, a carboxylic acid group, an amino group, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly thioredoxin reductase.
Medicine: Explored for its anticancer properties due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis. By inhibiting this enzyme, the compound induces oxidative stress in cells, leading to cell death, particularly in cancer cells. The molecular targets and pathways involved include the thioredoxin system and related redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Asparagusic Acid: Another dithiolane-containing compound with different biological activities.
Lipoic Acid: A well-known antioxidant with a similar dithiolane ring structure.
Uniqueness
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike asparagusic acid and lipoic acid, this compound has shown selective inhibition of thioredoxin reductase, making it a promising candidate for anticancer research .
Biological Activity
1,2-Dithiolane-4-carboxylic acid, 3-amino-5-thioxo-, methyl ester (CAS: 209455-92-5) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a dithiolane ring, which is known for its reactivity and ability to interact with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C5H7NO2S3
- Molar Mass : 209.31 g/mol
- CAS Number : 209455-92-5
Recent studies have highlighted the role of 1,2-dithiolane derivatives as inhibitors of thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance. The inhibition of TrxR can lead to increased oxidative stress within cells, which is a potential mechanism for inducing cell death in cancerous tissues.
Inhibition of Thioredoxin Reductase
A study published in Molecules demonstrated that various derivatives of 1,2-dithiolane exhibited significant inhibitory activity against TrxR1. The compound was tested using a DTNB reduction assay, showing varying degrees of inhibition depending on structural modifications:
Compound | IC50 (μM) | Remarks |
---|---|---|
1,2-Dithiolane-4-carboxylic acid derivative | 5.3 - 186.0 | Varies with structure |
Coumarin analogs | Notable activity | Strong correlation with electrophilicity |
The presence of an electron-withdrawing group significantly enhanced the inhibitory potency against TrxR1, indicating that structural modifications can optimize the biological activity of these compounds .
Cytotoxic Effects
The cytotoxicity of 1,2-dithiolane derivatives was assessed across various cancer cell lines. The results indicated that while some derivatives showed promising TrxR inhibition, their cytotoxic effects did not always correlate directly with their enzymatic activity.
Case Study Findings
In vitro assays demonstrated that:
- Compound A (a derivative) exhibited low cytotoxicity against HEK293 cells despite strong TrxR inhibition.
- Compound B , although moderately active against TrxR, showed significant cytotoxic effects in sub-micromolar concentrations across all tested cancer cell lines.
This discrepancy suggests that factors beyond TrxR inhibition may influence the overall cytotoxic profile of these compounds .
Potential Therapeutic Applications
The unique properties of 1,2-dithiolane derivatives make them candidates for further investigation in cancer therapy. Their ability to selectively induce oxidative stress in cancer cells while sparing normal cells presents a promising avenue for drug development.
Summary of Research Findings
Research on the biological activity of 1,2-dithiolane-4-carboxylic acid derivatives indicates:
- Selective inhibition of TrxR can lead to increased oxidative stress.
- Cytotoxicity varies significantly among different derivatives and cell types.
- Further structural optimization could enhance their therapeutic efficacy against specific cancers.
Properties
Molecular Formula |
C5H7NO2S3 |
---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
methyl 3-amino-5-sulfanylidenedithiolane-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S3/c1-8-4(7)2-3(6)10-11-5(2)9/h2-3H,6H2,1H3 |
InChI Key |
DAJIMVNWGOQFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(SSC1=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.